3-(2-Fluorophenyl)-2-methylquinazolin-4-one
Overview
Description
3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a chemical compound with the linear formula C15H11FN2O1. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers1. However, Sigma-Aldrich does not collect analytical data for this product1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. However, there are some related studies that might be of interest. For instance, a study on the synthesis of fluorinated 3,6-dihydropyridines and 2-(fluoromethyl)pyridines by electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®2. Another study discusses the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide3.Molecular Structure Analysis
The molecular structure of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one can be analyzed using various techniques such as X-ray diffraction, NMR, and IR spectroscopy45. However, specific details about the molecular structure of this compound are not available in the search results.
Chemical Reactions Analysis
I couldn’t find any specific chemical reactions involving 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. However, there are studies on the reactions of related compounds. For example, a study discusses the electrophilic fluorination of 1,2-dihydropyridines2. Another study discusses the bromination and cyclization of a N-2-pyridyl-β-ketoamide precursor3.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one are not specified in the search results. However, a related compound, 3-Fluoroacetophenone, has been analyzed for its physical and chemical properties7.Scientific Research Applications
Antitumor Agents
3-(2-Fluorophenyl)-2-methylquinazolin-4-one and its derivatives have been extensively studied for their antitumor properties. For instance, the synthesis and evaluation of new derivatives as potent antitumor agents have shown significant inhibitory activity against various tumor cell lines, with some analogues demonstrating selective inhibition of cancer cell lines in National Cancer Institute evaluations (Chou et al., 2010). Similarly, another study reported the synthesis and biological evaluation of novel indole-aminoquinazoline hybrids, showing moderate to significant activity against certain cancer cell lines and inhibitory activity towards epidermal growth factor receptor (EGFR) (Mphahlele et al., 2018).
Neurokinin-1 Receptor Antagonist
A compound incorporating a 4-fluorophenyl moiety has been developed as an orally active, water-soluble neurokinin-1 receptor antagonist, suitable for clinical administration (Harrison et al., 2001). This compound has been effective in preclinical tests for conditions such as emesis and depression.
Anti-inflammatory and Analgesic Agents
Research into novel 4(3H)-quinazolinone derivatives, including those with 4-fluorophenyl components, has demonstrated potential for anti-inflammatory and analgesic activities (Farag et al., 2012).
Molecular Spectroscopy
Studies involving Fourier transform (FT)-Raman and Fourier transform infrared (FT-IR) spectroscopy of compounds such as 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one have contributed to a deeper understanding of their molecular structure and vibrational properties (Panicker et al., 2009).
Dual Inhibitors for Tyrosine Kinases
A new quinazolinone-based derivative has been synthesized as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, showing promising cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).
Influenza A Endonuclease Inhibitors
Derivatives of 3-hydroxyquinolin-2(1H)-ones, including those with p-fluorophenyl groups, have been synthesized as inhibitors of influenza A endonuclease, suggesting their potential use in antiviral therapy (Sagong et al., 2013).
Antimicrobial Agents
Studies have explored the synthesis and characterization of various derivatives for their potential as antimicrobial agents. For example, research into 8-chloroquinolones with difluorophenyl groups has demonstrated potent antibacterial activities against a range of bacteria (Kuramoto et al., 2003).
Tuberculosis Treatment
In the context of tuberculosis treatment, novel scaffold-based compounds incorporating substituted phenyl groups have shown potent anti-tuberculosis activity, comparable to standard drugs (Panneerselvam et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, 3-(3-Fluorophenyl)propionic acid, indicates that it may cause skin irritation, serious eye damage, and respiratory irritation8. However, specific safety and hazard information for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is not available in the search results.
Future Directions
The future directions for research on 3-(2-Fluorophenyl)-2-methylquinazolin-4-one are not specified in the search results. However, the synthesis of fluorinated compounds is a growing field of research due to their potential applications in medicinal chemistry and agrochemistry2. Further research could focus on the synthesis, characterization, and potential applications of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.
properties
IUPAC Name |
3-(2-fluorophenyl)-2-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTFOVILIDDZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172394 | |
Record name | 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2-methylquinazolin-4-one | |
CAS RN |
1897-87-6 | |
Record name | 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.